N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidine carboxamide group
Properties
Molecular Formula |
C20H22FN5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22FN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27) |
InChI Key |
WFUWEUQGNZQPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinoline derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidine compounds .
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The pyrimidine ring may interact with nucleic acids, affecting gene expression and protein synthesis . The piperidine carboxamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as cytosine and thymine are structurally similar and play crucial roles in nucleic acid chemistry.
Piperidine Carboxamide Derivatives: Compounds like piperidine-3-carboxamide are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide, also known as LY-456220, is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H26FN3O2
- Molecular Weight : 419.5 g/mol
- IUPAC Name : 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-3,4-dihydro-1H-isochromene-6-carboxamide
Structure Representation
The compound features a complex structure that includes an indole moiety substituted with a fluorine atom and a pyrimidine ring, contributing to its pharmacological properties.
This compound has been studied for its interaction with various biological targets:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A. This suggests its potential role in modulating serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptors : Preliminary studies indicate that it may also interact with dopamine receptors, which could have implications in treating conditions like schizophrenia or Parkinson's disease.
- Antitumor Activity : Research has shown that this compound possesses cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
In Vivo Studies
In vivo studies have further elucidated the biological effects of the compound:
- Behavioral Studies : Animal models treated with LY-456220 showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.
- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.
Case Study 1: Anxiolytic Effects in Rodent Models
In a controlled study involving rodents, LY-456220 was administered at varying doses to evaluate its impact on anxiety-related behaviors. Results indicated a dose-dependent reduction in anxiety markers, corroborating its potential use in treating anxiety disorders.
Case Study 2: Anticancer Efficacy
A study investigating the anticancer properties of LY-456220 utilized human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
